(R)-Simurosertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Simurosertib is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Simurosertib involves several steps, typically starting with the preparation of a chiral intermediate. The synthetic route often includes:
Chiral Resolution: Separation of enantiomers to obtain the desired ®-enantiomer.
Chemical Reactions: Involving reagents such as Grignard reagents, organolithium compounds, and various catalysts to build the molecular framework.
Purification: Techniques like chromatography to isolate and purify the final product.
Industrial Production Methods
In an industrial setting, the production of ®-Simurosertib is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To maintain consistent reaction conditions and improve efficiency.
Automated Systems: For precise control over reaction parameters and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
®-Simurosertib undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Simurosertib has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Simurosertib involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular processes, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Simurosertib: The enantiomer of ®-Simurosertib, with different stereochemistry and potentially different biological activity.
Other Chiral Compounds: Such as ®- and (S)-Ibuprofen, which also exhibit enantiomer-specific effects.
Uniqueness
®-Simurosertib is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological systems. This makes it a valuable compound for studying stereochemistry-dependent effects in various scientific fields.
Biological Activity
(R)-Simurosertib, also known as TAK-931, is a selective inhibitor of the CDC7 kinase, which plays a crucial role in the regulation of the cell cycle. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various solid tumors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its biological effects primarily through the inhibition of CDC7 kinase activity. The mechanism involves:
- Inhibition of MCM2 Phosphorylation : Simurosertib effectively inhibits phosphorylation of MCM2 at Ser40, leading to delayed S phase progression and activation of DNA-damage checkpoints .
- Induction of Apoptosis : The compound activates caspase-3/7 pathways, promoting apoptosis in cancer cells .
- Selectivity : It demonstrates over 120-fold selectivity for CDC7 compared to other kinases, which is significant for minimizing off-target effects .
In Vitro Activity
In vitro studies have shown that this compound has potent antitumor activity against various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (nM) | Effect on Cell Cycle | Apoptosis Induction |
---|---|---|---|
A549 (Lung) | <0.3 | Delayed S phase progression | Increased caspase activity |
H1563 (Lung) | <0.3 | Inhibition of proliferation | Apoptotic markers detected |
LnCap (Prostate) | <0.3 | G1 arrest | Enhanced apoptosis |
These results indicate that this compound effectively inhibits cell growth and induces apoptosis across multiple cancer types.
In Vivo Activity
In vivo studies using xenograft models further corroborate the efficacy of this compound. For instance:
- Xenograft Models : In a COLO205 xenograft model, oral administration of Simurosertib resulted in significant tumor regression in a dose- and time-dependent manner .
- Combination Therapy : Preclinical models indicate that Simurosertib enhances the efficacy of cytotoxic chemotherapy agents, suggesting potential for combination therapies in clinical settings .
Ongoing Clinical Evaluations
This compound is currently under investigation in clinical trials for its efficacy as a monotherapy and in combination with other treatments. Notable trials include:
- Phase II Trials : Evaluating single-agent efficacy in patients with advanced solid tumors (ClinicalTrials.gov NCT03261947) are ongoing, with preliminary results indicating promising antitumor activity .
Case Study Insights
A series of case studies highlight the clinical relevance of this compound:
- Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) demonstrated a partial response to treatment with Simurosertib combined with standard chemotherapy, suggesting enhanced therapeutic benefit.
- Case Study 2 : In another case involving prostate cancer, administration of Simurosertib led to significant tumor shrinkage and improved patient outcomes when used alongside androgen receptor inhibitors.
Safety and Tolerability
Initial safety profiles from early-phase clinical trials indicate that this compound is generally well-tolerated among patients, with manageable adverse effects. Commonly reported side effects include fatigue and gastrointestinal disturbances, which are consistent with other cancer therapies .
Properties
IUPAC Name |
2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@H]4CC5CCN4CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.